Ergostinine
Description
Ergostinine is a naturally occurring compound primarily isolated from fungal biomass, though its structural and functional characterization remains less explored compared to its well-studied analogues like ergothioneine and ergosterol. Current research gaps include its biosynthetic pathways, bioavailability, and specific biological targets.
Properties
CAS No. |
3268-95-9 |
|---|---|
Molecular Formula |
C34H37N5O5 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(6aR)-N-[(1R,2S,4R,7S)-4-ethyl-2-hydroxy-7-methyl-5,8-dioxo-7-phenyl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C34H37N5O5/c1-4-33(36-29(40)21-16-24-23-12-8-13-25-28(23)20(18-35-25)17-26(24)37(3)19-21)31(42)39-32(2,22-10-6-5-7-11-22)30(41)38-15-9-14-27(38)34(39,43)44-33/h5-8,10-13,16,18,21,26-27,35,43H,4,9,14-15,17,19H2,1-3H3,(H,36,40)/t21?,26-,27-,32+,33-,34+/m1/s1 |
InChI Key |
QBIXIEJSLOJATM-ZQYQIBHZSA-N |
SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@@](C(=O)N3CCC[C@@H]3[C@@]2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Synonyms |
ergostine ergostine, (5'alpha,8alpha)-isomer ergostinine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
Ergostinine shares structural motifs with ergothioneine (a thiourea derivative) and ergosterol (a fungal sterol). These compounds are unified by their fungal origins and roles in cellular protection. Key comparisons include:
Metabolic and Pharmacokinetic Profiles
- This compound: Limited data exist, but its sulfur-rich structure suggests active transport via OCTN1, a transporter used by ergothioneine .
- Ergothioneine : Demonstrates high oral bioavailability and tissue retention due to OCTN1-mediated uptake .
- Ergosterol : Converted to vitamin D₂ upon UV exposure; absorbed via lipid pathways .
Methodological Limitations
Extraction and purification of this compound are complicated by its polarity and instability under acidic conditions, as noted in ergosterol extraction studies using chloroform-methanol mixtures . Standardized protocols for this compound quantification are urgently needed.
Opportunities for Synergistic Use
Combining this compound with ergothioneine or ergosterol could enhance antioxidant or membrane-stabilizing effects. For example, ergosterol’s lipophilicity might improve this compound’s delivery to lipid-rich tissues .
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